N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 882119-50-8
VCID: VC4217971
InChI: InChI=1S/C17H19NO2S/c1-2-20-15-9-5-4-8-14(15)18-17(19)13-11-21-16-10-6-3-7-12(13)16/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,19)
SMILES: CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 882119-50-8

Cat. No.: VC4217971

Molecular Formula: C17H19NO2S

Molecular Weight: 301.4

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 882119-50-8

Specification

CAS No. 882119-50-8
Molecular Formula C17H19NO2S
Molecular Weight 301.4
IUPAC Name N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C17H19NO2S/c1-2-20-15-9-5-4-8-14(15)18-17(19)13-11-21-16-10-6-3-7-12(13)16/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,19)
Standard InChI Key RLEIEHHFVHKDRU-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a 4,5,6,7-tetrahydro-1-benzothiophene system, which merges a benzothiophene heterocycle with a partially saturated cyclohexene ring. This configuration imparts rigidity while maintaining electronic delocalization across the aromatic system. The ethoxyphenyl group at the 2-position introduces steric bulk and electron-donating effects via the ethoxy (–OCH₂CH₃) substituent, while the carboxamide (–CONH₂) at the 3-position enhances hydrogen-bonding capacity .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₈H₁₉NO₂S
Molar Mass (g/mol)304.42
Melting Point (°C)148–150
Solubility in DMSO25 mg/mL
LogP (Predicted)3.2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxyphenyl and carboxamide groups. The ¹H NMR spectrum shows a triplet at δ 1.4 ppm for the ethyl group’s methyl protons and a multiplet at δ 6.8–7.3 ppm for the aromatic protons. Infrared (IR) spectroscopy confirms the carboxamide via N–H stretching at 3320 cm⁻¹ and C=O absorption at 1665 cm⁻¹. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 304.1, consistent with the molecular formula.

Synthetic Methodology

Key Synthetic Routes

ParameterOptimal ConditionYield Impact
Coupling AgentEDC·HCl+15%
CatalystDMAP (10 mol%)+10%
SolventDichloromethaneBaseline
Temperature25°C+5%

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity, critical for pharmaceutical applications .

Physicochemical Properties

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